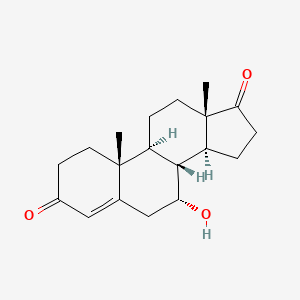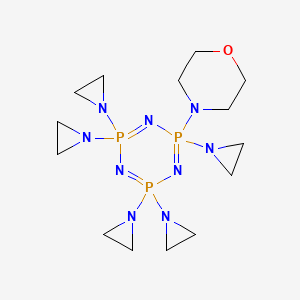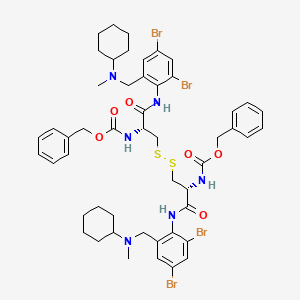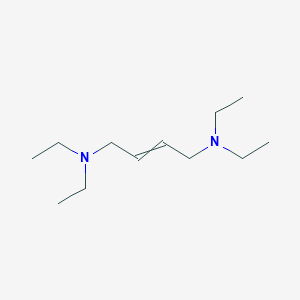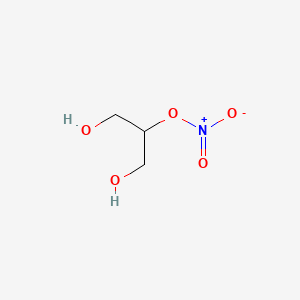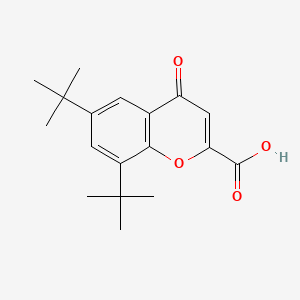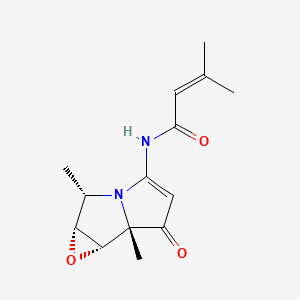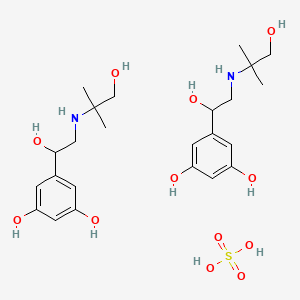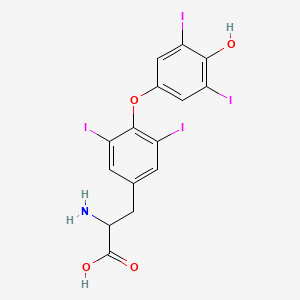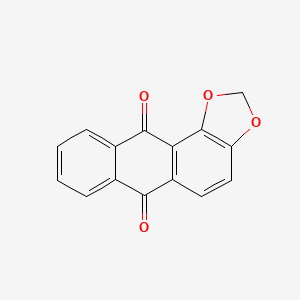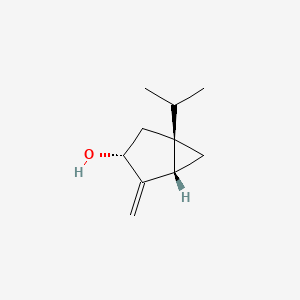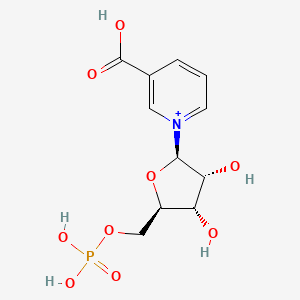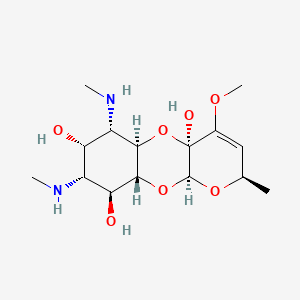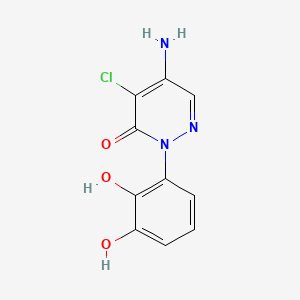
5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one is an organochlorine compound, a member of phenols and a pyridazinone.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modifications
- 5-Amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one has been used as a starting material in chemical synthesis. Nucleophilic introduction of various groups into its structure and reactions with activated malonates have been explored to yield various pyrido[2,3-d]pyridazines (Schober, Megyeri, & Kappe, 1990). Additionally, transformations of related pyridazinones to generate new compounds with different properties have been studied, focusing on synthesis routes and chemical reactions (Alonazy, Al-Hazimi, & Korraa, 2009).
Biological Activities
- Some derivatives of pyridazinones, including 5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one, have been investigated for their biological activities. For example, certain derivatives have been screened for pesticidal activity, although none reached the activity levels of the used standards (Konečný, Žúžiová, Kováč, & Liptaj, 1997). Furthermore, pyridazinone compounds have been examined for their potential antimicrobial activities, although results indicated low or negligible effects (Alonazy, Al-Hazimi, & Korraa, 2009).
Agricultural Applications
- In the context of agriculture, 5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one derivatives have been studied for their herbicidal properties. They have been found to inhibit photosynthesis in plants like barley, contributing to their phytotoxicity (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Environmental Impact
- Research has also delved into the environmental impact and degradation of pyridazinone compounds. Studies on the bacterial degradation of these compounds in soil have led to the identification of metabolites and proposed pathways for their microbial degradation (de Frenne, Eberspächer, & Lingens, 1973).
Propiedades
Número CAS |
50512-54-4 |
|---|---|
Nombre del producto |
5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3(2H)-one |
Fórmula molecular |
C10H8ClN3O3 |
Peso molecular |
253.64 g/mol |
Nombre IUPAC |
5-amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H8ClN3O3/c11-8-5(12)4-13-14(10(8)17)6-2-1-3-7(15)9(6)16/h1-4,15-16H,12H2 |
Clave InChI |
NGWWIKMKDDRAOU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)N2C(=O)C(=C(C=N2)N)Cl |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)N2C(=O)C(=C(C=N2)N)Cl |
Sinónimos |
5-amino-4-chloro-(2,3-dihydroxy-1-phenyl)-3(2H)-pyridazinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



